Tris(pentane-2,4-dionato-O,O')samarium
Description
Overview of Lanthanide β-Diketonate Complexes in Contemporary Chemistry
Lanthanide β-diketonate complexes represent a prominent class of coordination compounds that have garnered significant attention in modern chemistry. researchgate.net These complexes are formed by the coordination of a lanthanide ion with one or more β-diketonate ligands, which are organic compounds containing two ketone groups separated by a methylene (B1212753) group. The versatility of β-diketones allows for the fine-tuning of the resulting complex's properties by modifying the substituents on the ligand framework. researchgate.net
These complexes are renowned for their fascinating structural diversity, leading to the formation of mononuclear, dinuclear, and polynuclear structures, as well as dendrimeric assemblies. researchgate.net The coordination environment of the lanthanide ion in these complexes can vary, with coordination numbers often being high, such as nine-coordination, resulting in geometries like a monocapped square antiprism. researchgate.net
A key feature of many lanthanide β-diketonate complexes is their characteristic luminescence. researchgate.net The β-diketonate ligands can act as "antennas," absorbing light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This property has led to their investigation for applications in lighting devices, sensors, and bio-imaging. Furthermore, the magnetic properties of these complexes are of great interest, with some exhibiting Single Molecule Magnet (SMM) behavior. rsc.org
Significance of Samarium(III) in Coordination Chemistry and Advanced Materials Science
The samarium(III) ion (Sm³⁺) is a member of the lanthanide series and possesses a unique set of electronic and magnetic properties that make it a valuable component in coordination chemistry and materials science. Its 4f⁵ electron configuration gives rise to interesting magnetic behavior, which is influenced by the crystal field environment imposed by the coordinating ligands. acs.org The magnetic properties of Sm(III) complexes are often dominated by the crystal field effect, leading to paramagnetism. acs.org
In the realm of advanced materials, samarium(III) complexes have shown promise in various applications. For instance, some samarium(III) coordination polymers have been investigated for their potential as functional materials. tandfonline.com The luminescence of samarium(III) complexes, typically in the visible and infrared regions, is another area of active research. acs.org
Furthermore, the reactivity of samarium(III) complexes is being explored in catalysis. Recent studies have demonstrated the potential of samarium(III) in enabling reductive cross-coupling reactions, highlighting its role in the development of new catalytic methodologies. nih.gov The ability to fine-tune the coordination sphere around the Sm(III) ion allows for rational control over the selectivity and reactivity of these catalytic systems. nih.gov
Historical Context and Evolution of Research on Tris(pentane-2,4-dionato-O,O')samarium
Research into lanthanide complexes, including those with β-diketonate ligands, has a long history. The fundamental coordination chemistry of these elements began to be systematically explored in the mid-20th century. The synthesis and characterization of simple lanthanide salts with organic ligands were among the initial steps in this field.
The evolution of research on this compound has mirrored the advancements in analytical and characterization techniques. Early studies would have focused on basic synthesis and elemental analysis. With the advent of more sophisticated techniques such as single-crystal X-ray diffraction, detailed structural information became accessible, allowing for a deeper understanding of its coordination geometry.
In recent decades, research has shifted towards exploring the functional properties of this compound and related complexes. This includes detailed investigations into their luminescence, magnetic properties, and potential applications in materials science and catalysis. The ability to synthesize and study heteroleptic complexes, where the samarium(III) ion is coordinated to different types of ligands in addition to pentane-2,4-dionate, has further expanded the scope of research in this area. acs.orgrsc.org
Structure
2D Structure
Properties
CAS No. |
14589-42-5 |
|---|---|
Molecular Formula |
C15H21O6Sm |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
pentane-2,4-dione;samarium(3+) |
InChI |
InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
JTZJMDRBZZVNSP-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3] |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sm+3] |
Other CAS No. |
14589-42-5 |
Origin of Product |
United States |
Synthetic Methodologies for Tris Pentane 2,4 Dionato O,o Samarium
Conventional Synthetic Routes
Conventional methods for synthesizing Tris(pentane-2,4-dionato-O,O')samarium typically involve the reaction of a samarium(III) salt with the β-diketone ligand, pentane-2,4-dione.
The most common approach for the synthesis of lanthanide(III) tris-β-diketonates is the reaction of a lanthanide(III) salt with a β-diketone. nih.gov In the case of this compound, a samarium(III) salt, such as samarium(III) chloride (SmCl₃) or samarium(III) nitrate (Sm(NO₃)₃), is reacted with pentane-2,4-dione (acetylacetone, acacH). The reaction is typically carried out in a suitable solvent, and a base is often added to deprotonate the pentane-2,4-dione, facilitating its coordination to the samarium(III) ion. The deprotonated form of pentane-2,4-dione, the acetylacetonate (B107027) anion (acac⁻), acts as a bidentate ligand, binding to the samarium ion through its two oxygen atoms. The general reaction can be represented as:
Sm³⁺ + 3 C₅H₈O₂ → Sm(C₅H₇O₂)₃ + 3 H⁺
In practice, the reaction is often performed in the presence of a base, such as ammonia or sodium hydroxide, to neutralize the liberated protons and drive the reaction to completion.
The yield and purity of the resulting this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include:
pH: The pH of the reaction mixture is crucial. A slightly basic medium is generally preferred to ensure the deprotonation of pentane-2,4-dione. For instance, in the synthesis of related lanthanide complexes, a solution of NaOH is added to achieve a pH of 6. researchgate.net
Solvent: The choice of solvent can influence the solubility of the reactants and the final product, thereby affecting the reaction rate and the ease of product isolation.
Temperature and Reaction Time: The reaction is often carried out under reflux for several hours to ensure complete reaction. researchgate.net
Stoichiometry: The molar ratio of the samarium(III) salt to pentane-2,4-dione is a critical factor. A stoichiometric ratio of 1:3 is typically employed. researchgate.net
By carefully controlling these parameters, the formation of undesired byproducts can be minimized, leading to higher yields and purity of the desired complex.
| Parameter | Optimized Condition | Rationale |
| pH | ~6 | Facilitates deprotonation of pentane-2,4-dione. researchgate.net |
| Temperature | Reflux | Ensures complete reaction. researchgate.net |
| Reactant Ratio | 1:3 (Sm³⁺:acacH) | Stoichiometric requirement for the formation of the tris complex. researchgate.net |
Advanced Synthetic Approaches
More advanced synthetic methods have been developed to provide greater control over the properties of the final product and to access different forms of the complex.
Precise control over the stoichiometry of the reactants can be used to synthesize not only the tris-complex but also tetrakis-β-diketonate complexes. nih.gov The coordination of the trivalent samarium ion with two or three β-diketonate anions can lead to the formation of discrete neutral complexes. nih.gov The properties of the resulting complex, such as its solubility and reactivity, can be tailored by the careful control of the ligand-to-metal ratio.
This compound is known to exist in hydrated forms, with the dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂, being a well-characterized species. wikipedia.org The synthesis of this hydrated form is often achieved by performing the reaction in an aqueous-ethanolic solution. The water molecules coordinate to the samarium ion, completing its coordination sphere. The presence of coordinated water molecules can influence the crystal structure and physical properties of the complex. It is noted that upon attempted dehydration by heating under vacuum, other hydrated lanthanide tris(acetylacetonate) complexes have been observed to decompose, forming oxo-clusters. wikipedia.org
Synthesis of Related Divalent Samarium Complexes from Trivalent Precursors
While this compound is a trivalent complex, there is significant interest in the synthesis of divalent samarium (Sm²⁺) compounds due to their unique reactivity. The reduction of trivalent samarium precursors is a common route to access these divalent species. For example, Sm(II) complexes can be prepared by the reduction of a Sm(III) compound with a suitable reducing agent like KC₈. nih.govillinois.edu Another method involves the reaction of SmI₂(THF)₂ with a sodium salt of a desired ligand in THF. nih.govillinois.edu The synthesis of Sm(II) chloride has also been achieved by the reduction of Sm(III) chloride using lithium naphthalenide in THF. basicmedicalkey.com These methods highlight the accessibility of divalent samarium complexes from their more common trivalent counterparts, opening up a broader range of chemical transformations.
Reduction Strategies for Sm(II) Acetylacetonate Analogues
An extensive review of scientific literature does not yield established synthetic methodologies for producing this compound(III) that originate from the reduction of a samarium(II) acetylacetonate analogue. The formation of the target compound, which features a samarium ion in the +3 oxidation state (Sm(III)), from a samarium(II) precursor would chemically constitute an oxidation of the metal center, not a reduction.
Samarium(II) compounds, most notably samarium(II) iodide (SmI₂), are well-documented as potent one-electron reducing agents in organic synthesis. wikipedia.orgthieme-connect.deorganicreactions.org Their utility lies in their ability to donate an electron to reduce various organic functional groups. wikipedia.orggu.se The synthesis of Sm(II) complexes can also be achieved via the reduction of Sm(III) starting materials, for instance, using potassium graphite (KC₈) to reduce a Sm(III) aminodiboranate complex. illinois.edu
However, the specific pathway involving a Sm(II) acetylacetonate or a related β-diketonate analogue as a starting material for oxidation to a stable Sm(III) complex like this compound is not a described route in the surveyed literature. Standard syntheses of samarium(III) β-diketonate complexes typically involve the direct reaction of a samarium(III) salt (e.g., samarium(III) chloride or nitrate) with the β-diketone ligand (acetylacetone) in the presence of a base.
Due to the absence of documented research on this specific oxidative pathway, no detailed research findings or data for inclusion in a data table are available.
Structural Elucidation and Coordination Chemistry of Tris Pentane 2,4 Dionato O,o Samarium
Crystal Structure Determination
The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. This technique has been pivotal in understanding the coordination environment of the samarium ion in its pentanedionate complexes.
Single-crystal X-ray crystallography has been successfully employed to characterize various derivatives of Tris(pentane-2,4-dionato-O,O')samarium. It is widely accepted that the anhydrous complex is unlikely to exist as a stable, coordinatively saturated species wikipedia.org. The large ionic radius of the Sm(III) ion favors higher coordination numbers, which are typically achieved by coordinating solvent molecules or other ancillary ligands.
A commonly characterized form is the dihydrate, [Sm(C₅H₇O₂)₃(H₂O)₂] wikipedia.org. In this molecule, the samarium center is coordinated to the six oxygen atoms from the three bidentate pentanedionate ligands and two additional oxygen atoms from water molecules. Other examples that have been structurally characterized include adducts with neutral donor ligands, such as 1,10-phenanthroline (phen). For instance, the structure of tris(dibenzoylmethanido)(1,10-phenanthroline)samarium(III), a related β-diketonate complex, has been determined, providing critical insights into the coordination preferences of Sm(III) researchgate.net. These studies unequivocally show that the samarium ion achieves a coordination number greater than six.
The data obtained from X-ray diffraction experiments allow for the precise determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—and the space group, which describes the symmetry of the crystal lattice.
While crystallographic data for the simple dihydrate [Sm(C₅H₇O₂)₃(H₂O)₂] is noted, detailed parameters for closely related adducts are well-documented and serve as excellent models. For example, the crystal structure of a similar compound, Tris(2-formylphenolato-κ²O,O′)(1,10-phenanthroline-κ²N,N′)samarium(III), has been resolved, revealing a monoclinic crystal system nih.gov. The analysis of such structures provides a clear picture of the packing and symmetry in the solid state for this class of samarium complexes.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 24.1921 |
| b (Å) | 14.6474 |
| c (Å) | 17.4681 |
| β (°) | 115.28 |
| Volume (ų) | 5596.8 |
| Z (Formula units per cell) | 8 |
Coordination Geometry Around the Samarium(III) Center
The large size and electrostatic nature of the Sm(III) ion lead to flexible and often high coordination numbers, deviating significantly from the simple octahedral geometry typical for many transition metals.
A purely octahedral geometry, which would involve only the six oxygen atoms from the three bidentate pentanedionate ligands, is not observed for this compound. The coordination sphere is expanded to accommodate more than six donor atoms, leading to geometries that can be viewed as distortions or elaborations of simpler polyhedra. For lanthanide ions, the coordination geometry is primarily determined by minimizing inter-ligand repulsion, a concept explained by the Kepert model, which favors more spherical, high-coordinate arrangements libretexts.org. Therefore, a six-coordinate octahedral structure is energetically unfavorable compared to geometries with higher coordination numbers.
Coordination numbers of eight and nine are common for samarium(III) β-diketonate complexes mdpi.com.
Eight-Coordination: In complexes like [Sm(C₅H₇O₂)₃(H₂O)₂], the samarium ion is eight-coordinate wikipedia.org. The eight oxygen atoms (six from the three pentanedionate ligands and two from water molecules) typically arrange themselves into a geometry that minimizes repulsion, such as a square antiprism or a dodecahedron libretexts.orglibretexts.org. In the solid-state structure of tris(dibenzoylmethanido)(1,10-phenanthroline)samarium(III), the eight-coordinate Sm(III) ion is in a distorted square antiprismatic environment researchgate.net. Similarly, a distorted square-antiprismatic geometry is found in a samarium–sodium heterometallic coordination polymer where the Sm(III) center is coordinated by eight oxygen atoms iucr.org.
Nine-Coordination: Nine-coordinate geometries are also frequently observed, particularly with larger ancillary ligands or in different crystal packing environments. The typical geometry for nine-coordination is the tricapped trigonal prism. Research on related samarium complexes has confirmed the formation of nine-coordinated structures with an LnO₆N₃ coordination sphere, adopting a tricapped trigonal prism geometry researchgate.net.
| Coordination Number | Typical Geometry | Example Species |
|---|---|---|
| 8 | Square Antiprism, Dodecahedron | [Sm(C₅H₇O₂)₃(H₂O)₂] wikipedia.org |
| 9 | Tricapped Trigonal Prism | [Sm(dbm)₃(tptz)] researchgate.net |
The interaction between the ligands and the central metal ion is described by Ligand Field Theory (LFT). For lanthanides like Sm(III), the 4f orbitals are shielded by the filled 5s and 5p orbitals, resulting in weaker ligand field effects compared to d-block transition metals nih.gov. However, these effects are crucial in determining the electronic and magnetic properties of the complex acs.orgnih.gov.
The arrangement of the oxygen and other donor atoms around the samarium ion creates an electrostatic "ligand field" that removes the degeneracy of the 4f orbitals nih.govsoton.ac.uk. The magnitude and nature of this energy level splitting are highly sensitive to the precise coordination geometry acs.orgnih.govsoton.ac.uk. The low symmetry of the coordination polyhedra typically found in samarium pentanedionate adducts (e.g., distorted square antiprism) ensures that the degeneracy is lifted. This splitting of the f-orbital energy levels, though small, is directly responsible for many of the unique optical and magnetic properties of lanthanide complexes nih.govnih.gov. The nature of the ligand, its polarizability, and the specific geometry of the coordination polyhedron are all key factors that define the ligand field acs.orgnih.govsoton.ac.uk.
Chelation and Ligand Interactions
Bidentate Binding Mode of Pentane-2,4-dionato Ligands Through Oxygen Atoms
The pentane-2,4-dionato ligand, in its enolic form, acts as a bidentate chelating agent, coordinating to the samarium(III) ion through both of its oxygen atoms. This mode of binding is a fundamental aspect of the structure of this complex. The delocalization of the negative charge across the oxygen-carbon-oxygen framework of the acetylacetonate (B107027) ligand facilitates the formation of a stable six-membered chelate ring with the samarium ion. This bidentate coordination is crucial in satisfying the coordination requirements of the relatively large samarium ion.
Role of the Chelate Effect in Complex Stability
The formation of multiple chelate rings by the three pentane-2,4-dionato ligands significantly enhances the thermodynamic stability of the this compound complex. This phenomenon, known as the chelate effect, is a direct consequence of the increase in entropy upon chelation. When a polydentate ligand, such as acetylacetonate, replaces multiple monodentate solvent molecules from the coordination sphere of the metal ion, the total number of independent species in the solution increases, leading to a positive change in entropy. This favorable entropic contribution results in a more negative Gibbs free energy of formation for the chelate complex compared to a similar complex with monodentate ligands, thus rendering it more stable.
| Thermodynamic Parameter | Influence of Chelation | Consequence for Complex Stability |
| Enthalpy (ΔH) | Formation of metal-ligand bonds. | Generally favorable (exothermic). |
| Entropy (ΔS) | Significant increase due to the release of multiple solvent molecules by a single chelating ligand. | Highly favorable. |
| Gibbs Free Energy (ΔG) | Becomes more negative due to the large positive entropy change (ΔG = ΔH - TΔS). | Increased thermodynamic stability. |
Influence of Hydration States on Coordination Environment and Solubility
While often represented by the simple formula Sm(acac)₃, this compound is typically isolated as a hydrated species. The most common form is the dihydrate, this compound(III) dihydrate, with the chemical formula [Sm(acac)₃(H₂O)₂]. The anhydrous form is considered unlikely to exist as a stable, isolable compound under normal conditions wikipedia.org.
The coordination of two water molecules directly to the samarium center has a profound impact on the coordination environment. In the dihydrate, the samarium ion is eight-coordinate, with the six oxygen atoms from the three bidentate acetylacetonate ligands and the two oxygen atoms from the water molecules completing the coordination sphere wikipedia.org. This higher coordination number is typical for lanthanide ions.
The hydration state also significantly affects the solubility of the complex. Generally, anhydrous forms of a compound tend to be more soluble in non-polar organic solvents compared to their hydrated counterparts. The presence of coordinated water molecules in the dihydrate introduces a greater degree of polarity to the complex, which can decrease its solubility in non-polar solvents and potentially increase its solubility in more polar solvents. The process of dissolving the hydrated complex may involve the displacement of the coordinated water molecules by solvent molecules, further influencing the solubility equilibrium.
Molecular Packing and Intermolecular Interactions in the Solid State
The arrangement of molecules in the crystalline lattice and the non-covalent interactions between them are crucial in determining the macroscopic properties of a solid. For this compound dihydrate, the crystal structure is stabilized by a network of intermolecular interactions.
The primary intermolecular forces at play are hydrogen bonds involving the coordinated water molecules. The hydrogen atoms of the water ligands can act as hydrogen bond donors, forming interactions with the oxygen atoms of the acetylacetonate ligands of neighboring molecules. These hydrogen bonds link the individual [Sm(acac)₃(H₂O)₂] units into a three-dimensional supramolecular architecture.
| Interaction Type | Description | Role in Solid State Structure |
| Hydrogen Bonding | Occurs between the coordinated water molecules (donors) and the oxygen atoms of the acetylacetonate ligands of adjacent complexes (acceptors). | Links the individual complex units into a stable, extended network. |
| Van der Waals Forces | Weak, non-specific interactions arising from temporary and permanent dipoles. | Contribute to the overall cohesive energy of the crystal lattice. |
| Steric Interactions | Repulsive forces between the electron clouds of atoms in close proximity. | Influence the orientation and packing of the molecules to achieve the most stable arrangement. |
Spectroscopic Characterization of Tris Pentane 2,4 Dionato O,o Samarium
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical tool for elucidating the chemical bonding within Tris(pentane-2,4-dionato-O,O')samarium, often abbreviated as Sm(acac)₃. The coordination of the pentane-2,4-dionate (acac) ligand to the samarium(III) ion induces noticeable shifts in the vibrational frequencies of the ligand's functional groups, providing evidence of complex formation.
The infrared spectrum of Sm(acac)₃ is characterized by several key absorption bands. Strong absorption bands observed in the regions of 1390 cm⁻¹ and 1500 cm⁻¹–1600 cm⁻¹ are attributed to the deformation vibration of C-H and the stretching vibrations of C=C and C=O bonds within the acetylacetonate (B107027) ligand, respectively. aip.org The formation of a coordination bond between the Sm(III) ion and the oxygen atoms of the ligand is indicated by the appearance of peaks around 415 cm⁻¹. proquest.com
In metal acetylacetonate complexes, the positions of the ν(C=O) and ν(C=C) stretching bands are particularly informative. For instance, in ferric acetylacetonate, these bands appear at 1572 cm⁻¹ and 1524 cm⁻¹, respectively. researchgate.net The IR spectra of O-bonded acetylacetonates (B15086760) typically show ν(CO) bands at relatively low energies, such as 1535 cm⁻¹, whereas C-bonded acetylacetonates exhibit this vibration closer to 1655 cm⁻¹. wikipedia.org The analysis of these vibrational modes in Sm(acac)₃ confirms the chelation of the samarium ion by the acetylacetonate ligands through the oxygen atoms.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Frequency (cm⁻¹) in Sm(acac)₃ | Frequency (cm⁻¹) in other Metal Acetylacetonates | Reference |
|---|---|---|---|
| C-H Deformation | ~1390 | 1361 (in Fe(acac)₃) | aip.orgresearchgate.net |
| C=C and C=O Stretching | 1500-1600 | 1572 (C=O) and 1524 (C=C) (in Fe(acac)₃) | aip.orgresearchgate.net |
| Sm-O Stretching | ~415 | - | proquest.com |
Electronic Spectroscopy and Luminescence Properties
UV-Visible Absorption Characteristics
The UV-Visible absorption spectrum of this compound is dominated by intense absorption bands in the ultraviolet region, which are characteristic of the acetylacetonate ligand. These bands arise from π→π* electronic transitions within the conjugated system of the chelate ring. The absorption spectrum of Sm(acac)₃ in methanol (B129727) exhibits two main absorption bands at approximately 293 nm and 361 nm. rsc.org The band at 293 nm is attributed to a ligand-centered transition. rsc.org
In addition to the strong ligand-based absorptions, the spectrum also displays a series of weaker and narrower absorption bands in the visible and near-infrared regions. chemrxiv.orgnih.govresearchgate.net These bands are due to the Laporte-forbidden f-f transitions within the 4f⁵ electronic configuration of the Sm(III) ion. nih.govku.dk The large number of observed transitions is a hallmark of the complex electronic structure of the 4f⁵ system. chemrxiv.org
Photoluminescence Emission Spectra and Intra-4f Transitions (e.g., ⁴G₅/₂ → ⁶Hj)
Upon excitation, typically through the ligand absorption bands, this compound exhibits characteristic luminescence in the visible and near-infrared regions. mdpi.com The emission spectrum is composed of several sharp bands corresponding to the intra-4f electronic transitions of the Sm(III) ion. matec-conferences.org The most prominent emissions originate from the excited ⁴G₅/₂ level to the lower-lying ⁶Hj levels (where J = 5/2, 7/2, 9/2, and 11/2). researchgate.netmatec-conferences.org
The emission peaks for samarium complexes are typically centered around 561 nm, 596 nm, and 643 nm, which are assigned to the ⁴G₅/₂ → ⁶H₅/₂, ⁴G₅/₂ → ⁶H₇/₂, and ⁴G₅/₂ → ⁶H₉/₂ transitions, respectively. matec-conferences.org The transition at approximately 648 nm (⁴G₅/₂ → ⁶H₉/₂) is considered hypersensitive, meaning its intensity is highly sensitive to the ligand environment around the samarium ion. proquest.com The presence of these characteristic emission bands confirms the successful sensitization of the Sm(III) ion by the acetylacetonate ligands. matec-conferences.org
Table 2: Photoluminescence Emission Peaks and Transitions for this compound
| Transition | Wavelength (nm) | Reference |
|---|---|---|
| ⁴G₅/₂ → ⁶H₅/₂ | ~561 | matec-conferences.org |
| ⁴G₅/₂ → ⁶H₇/₂ | ~596 | matec-conferences.org |
| ⁴G₅/₂ → ⁶H₉/₂ | ~643-648 | proquest.commatec-conferences.org |
Ligand-Sensitized Luminescence Mechanisms and Energy Transfer Processes
The luminescence of Sm(III) in this compound is a result of a ligand-sensitized process, often referred to as the "antenna effect". rsc.orgosti.govnih.gov In this mechanism, the organic acetylacetonate ligand, which has a large absorption cross-section, absorbs the excitation energy and transfers it to the central samarium ion. matec-conferences.org This process overcomes the issue of the very low molar absorptivities of the direct f-f transitions of the lanthanide ion. nih.gov
The energy transfer process typically involves the following steps:
Excitation of the Ligand: The acetylacetonate ligand is excited from its ground singlet state (S₀) to an excited singlet state (S₁) by absorbing UV radiation. researchgate.net
Intersystem Crossing: The excited ligand then undergoes efficient intersystem crossing from the S₁ state to a lower-lying triplet state (T₁). researchgate.net
Energy Transfer: Energy is transferred from the ligand's triplet state to a resonant excited state of the Sm(III) ion, populating the emissive ⁴G₅/₂ level. mdpi.comresearchgate.net
Luminescence: The excited Sm(III) ion then relaxes to its ground state manifold (⁶Hj) through radiative emission, producing the characteristic luminescence. mdpi.com
The efficiency of this energy transfer is crucial for achieving bright luminescence and depends on the energy gap between the ligand's triplet state and the emissive level of the lanthanide ion. researchgate.net
Luminescence Quantum Yields and Efficiency Studies
For a series of polypyridyl adducts of a samarium(III) β-diketonate complex, quantum yields in the solid state were determined to be in the range of 0.20–0.25%. mdpi.com The measurement of quantum yields can be performed using an integrating sphere, which allows for the determination of absolute values. bjraylight.comrsc.org The efficiency of luminescence is also affected by non-radiative deactivation pathways, such as quenching by solvent molecules. nih.gov Therefore, saturating the coordination sphere of the Sm(III) ion is important to minimize this quenching effect. nih.gov
Time-Resolved Luminescence Spectroscopy
Time-resolved luminescence spectroscopy is a powerful tool for investigating the excited-state dynamics of lanthanide complexes like this compound. This technique monitors the decay of luminescence intensity over time following pulsed excitation, providing insights into the lifetime of the emissive state and the efficiency of non-radiative decay processes.
Studies on related lanthanide complexes demonstrate that by measuring the luminescence lifetime in both a regular hydrogen-containing solvent (e.g., methanol, MeOH) and its deuterated counterpart (e.g., deuterated methanol, CD₃OD), it is possible to estimate the number of coordinated solvent molecules (m). The principle lies in the fact that C-D and O-D vibrations have lower frequencies than C-H and O-H vibrations, making them less effective quenchers. A significant increase in the lifetime upon moving to a deuterated solvent is indicative of solvent molecules in the inner coordination sphere of the metal ion. For instance, a formula has been established for europium(III) complexes to calculate m: m = A(1/τH₂O – 1/τD₂O), where A is a proportionality constant specific to the lanthanide ion. A similar principle applies to Sm(III) complexes, allowing for detailed characterization of their solution-state structure.
Research on various tris(β-diketonate)Sm(III) complexes has shown that lifetimes for the emissive ⁴G₅/₂ state can be significantly long, with one study noting a lifetime of 269 µs in the solid state for a specific derivative, which is higher than many reported tris(β-diketonate)Sm(III) complexes. researchgate.net This highlights how the ligand structure and coordination environment directly influence the photophysical properties of the samarium center. researchgate.net
Table 1: Representative Luminescence Lifetime Data for a Lanthanide Complex This table illustrates the type of data obtained from time-resolved luminescence studies, using a related Eu(III) complex as an example to demonstrate the methodology.
| Complex | Solvent | Excited State | Observed Lifetime (τ) | Calculated Coordinated Solvent Molecules (m) |
|---|---|---|---|---|
| [Eu(bpcd)(tta)] | Methanol (MeOH) | 5D0 | 0.68 ms (B15284909) nih.gov | 1.3 nih.gov |
| [Eu(bpcd)(tta)] | Deuterated Methanol (CD3OD) | 5D0 | 1.18 ms nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the characterization of diamagnetic organic and inorganic compounds. However, for paramagnetic complexes such as this compound, the application of standard ¹H and ¹³C NMR is challenging. The Sm(III) ion is paramagnetic due to its unpaired f-electrons. This paramagnetism induces large shifts (lanthanide-induced shifts) and significant broadening of the NMR signals of the coordinating ligands.
The signals for the protons and carbons of the pentane-2,4-dionate ligand, which would be sharp and well-resolved in a diamagnetic analogue like Tris(pentane-2,4-dionato-O,O')gallium(III), become broad and often difficult to interpret in the samarium complex. The extent of the shifting and broadening depends on the distance of the nucleus from the paramagnetic center and the magnetic properties of the specific lanthanide ion.
Despite these challenges, NMR can be a valuable tool for studying specific derivatives or for confirming the presence of the ligand framework. The large paramagnetic shifts, while complicating simple structural assignments, can sometimes be used to obtain geometric information about the complex in solution, provided sophisticated analysis methods are employed. For routine characterization, however, the severe line broadening often limits the utility of standard NMR techniques for Sm(III) complexes.
X-ray Absorption Fine Structure (XAFS) for Local Structural Probing
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique for probing the local geometric structure of a specific atom within a material, regardless of whether the sample is crystalline or amorphous. xrayabsorption.orgornl.govwikipedia.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org
The XANES region provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. libretexts.org For this compound, the position of the Sm L₃-edge would confirm the +3 oxidation state of the samarium ion.
The EXAFS region consists of oscillations that arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. xrayabsorption.org Analysis of these oscillations provides precise information about the local environment of the central samarium atom, including:
Identity and number of neighboring atoms (Coordination Number): Determining how many oxygen atoms from the pentanedionate ligands are directly bonded to the Sm(III) center.
Interatomic distances: Calculating the precise Sm-O bond lengths.
Degree of local disorder (Debye-Waller factor): Quantifying the static and thermal disorder in these bond distances. mdpi.com
Chiroptical Spectroscopy for Chiral Derivatives
When this compound is derivatized with chiral ancillary ligands, it can form enantiomeric complexes that exhibit chiroptical activity. Electronic Circular Dichroism (ECD) and Circularly Polarized Luminescence (CPL) are two key spectroscopic techniques used to study these chiral systems.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum provides information about the absolute configuration and solution-state structure of chiral complexes.
Circularly Polarized Luminescence (CPL) is the emission analogue of ECD. It measures the differential emission of left and right circularly polarized light from an excited chiral luminophore. xrayabsorption.org CPL provides direct information about the chiral structure of the emissive excited state. The key parameter derived from a CPL spectrum is the luminescence dissymmetry factor, glum, defined as:
glum = 2 * (IL - IR) / (IL + IR)
where IL and IR are the intensities of left and right circularly polarized emitted light, respectively. xrayabsorption.org
Research on chiral samarium(III) complexes has demonstrated their CPL activity. xrayabsorption.org The CPL spectra of these complexes show signals corresponding to the characteristic ⁴G₅/₂ → ⁶HJ (J = 5/2, 7/2, 9/2) transitions of the Sm(III) ion. It has been found that the CPL signatures are highly sensitive to the local coordination environment, with the solvent and counter-ion having a strong influence on the spectra. xrayabsorption.org For example, in some samarium triflate complexes, the CPL bands associated with the ⁴G₅/₂ → ⁶H₇/₂ transition (around 600 nm) show notable changes in intensity depending on the solvent. xrayabsorption.org This sensitivity makes CPL a powerful probe of subtle structural equilibria in solution. xrayabsorption.org
Table 2: Representative Chiroptical Data for Chiral Lanthanide Complexes This table presents typical data obtained from CPL studies, using related Europium(III) and Samarium(III) complexes to illustrate the key parameters.
| Complex | Solvent | Transition | |glum| |
|---|---|---|---|
| [EuL(tta)₂(H₂O)]·CF₃SO₃ | Dichloromethane | ⁵D₀ → ⁷F₁ | 0.38 xrayabsorption.org |
| [EuL(tta)₂(H₂O)]·CF₃SO₃ | Acetonitrile | ⁵D₀ → ⁷F₁ | 0.09 xrayabsorption.org |
| Samarium(III) Triflate Complex Derivative | Acetonitrile | ⁴G₅/₂ → ⁶H₇/₂ | Data indicates significant intensity xrayabsorption.org |
| Samarium(III) Triflate Complex Derivative | Methanol | ⁴G₅/₂ → ⁶H₇/₂ | Data indicates significant intensity xrayabsorption.org |
Note: 'L' represents the chiral ligand N,N′-bis(2-pyridylmethylidene)-1,2-(R,R + S,S)-cyclohexanediamine.
Theoretical Investigations of Tris Pentane 2,4 Dionato O,o Samarium
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the properties of lanthanide complexes, which are notoriously challenging for theoretical methods due to the complex nature of their f-electrons.
Studies on similar lanthanide β-diketonate complexes show that the 4f orbitals of the samarium ion have minimal participation in the direct covalent bonding with the ligands. stackexchange.com They are effectively shielded by the outer-lying 5s and 5p electrons. Instead, the bonding is dominated by the interaction of the samarium 5d, 6s, and 6p orbitals with the oxygen p-orbitals of the ligands. This leads to a charge transfer from the ligand to the metal, a crucial factor in the sensitization of the samarium luminescence.
The geometry of the complex is a key determinant of its electronic properties. For tris(β-diketonato) complexes, facial (fac) and meridional (mer) isomers are possible. DFT calculations can determine the relative energies of these isomers, predicting the most stable configuration. For instance, in related manganese(III) tris(trifluoroacetylacetonato) complexes, DFT calculations have shown that the mer isomer is energetically favored. nih.gov
Table 1: Representative DFT Calculated Bond Parameters for a Model Samarium β-diketonate Complex (Note: The following data is illustrative and based on typical values found in DFT studies of similar lanthanide complexes, as direct data for Sm(acac)₃ is not readily available in the searched literature.)
| Parameter | Calculated Value |
| Sm-O Bond Length | ~2.4 Å |
| O-Sm-O Bite Angle | ~70° |
| Ligand-to-Metal Charge Transfer | Significant |
This table is interactive. Click on the headers to sort the data.
Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. For Sm(acac)₃, TD-DFT calculations can identify the energies and intensities of the electronic transitions. The absorption spectrum is typically dominated by intense π-π* transitions within the acetylacetonate (B107027) ligands, usually occurring in the UV region. These calculations are crucial for understanding the "antenna effect," where the organic ligand absorbs light and subsequently transfers the energy to the central samarium ion, leading to its characteristic luminescence.
Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the interpretation of infrared (IR) and Raman spectra. These spectroscopic techniques are sensitive to the coordination environment of the metal ion and the bonding within the ligand. By comparing calculated and experimental spectra, the structural integrity and purity of the complex can be assessed.
Molecular Orbital Analysis of Samarium Complexes
A detailed analysis of the molecular orbitals (MOs) of Sm(acac)₃ provides a qualitative and quantitative picture of the bonding and electronic transitions. The highest occupied molecular orbitals (HOMOs) are typically localized on the acetylacetonate ligands and have π-character. The lowest unoccupied molecular orbitals (LUMOs), on the other hand, are often of π* character and are also centered on the ligands.
The 4f orbitals of the samarium ion lie energetically between the HOMO and LUMO of the ligands. This energetic arrangement is fundamental to the sensitization mechanism of luminescence. Following the absorption of light by the ligand (a HOMO to LUMO transition), the energy can be transferred non-radiatively to the samarium ion, exciting a 4f electron to a higher energy 4f orbital. The subsequent relaxation of this excited electron results in the characteristic f-f emission of samarium. Molecular orbital theory helps in understanding the efficiency of this energy transfer process by examining the spatial and energetic overlap of the donor (ligand) and acceptor (samarium) orbitals. nih.gov
Computational Studies on Energy Transfer Efficiency in Luminescent Complexes
The luminescence quantum yield of a lanthanide complex is critically dependent on the efficiency of the energy transfer from the ligand to the metal ion and the subsequent radiative decay. Computational methods play a vital role in understanding and predicting this efficiency. The energy transfer can occur through two primary mechanisms: Dexter (electron exchange) and Förster (dipole-dipole) energy transfer.
Theoretical models can calculate the rate of this intramolecular energy transfer. A key factor is the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. For efficient energy transfer to the Sm³⁺ ion, the triplet state energy of the acetylacetonate ligand should be slightly higher than the energy of the ⁴G₅/₂ emissive level of samarium. If the energy gap is too large, the transfer rate will be slow. If the triplet state is lower in energy than the samarium's emissive level, back energy transfer can occur, quenching the luminescence.
Correlation between Local Crystal Symmetry Distortion and Luminescent Activation
The f-f electronic transitions in lanthanide ions are Laporte-forbidden, meaning they are intrinsically weak. rsc.org The luminescence of samarium complexes arises from the partial relaxation of this selection rule due to the influence of the crystal field created by the surrounding ligands. The symmetry of the coordination environment around the Sm³⁺ ion plays a crucial role in determining the intensity of these transitions.
In a perfectly centrosymmetric environment, the f-f transitions would be strictly forbidden. However, any deviation from this ideal symmetry, or distortion in the local crystal field, can lead to a mixing of the 4f orbitals with orbitals of opposite parity (e.g., 5d orbitals). This mixing makes the f-f transitions partially allowed, thereby "activating" the luminescence. rsc.org
Theoretical methods can quantify the degree of distortion from an ideal geometry (e.g., octahedral or square antiprismatic). By correlating these structural parameters with the experimentally observed luminescence intensities and lifetimes, a deeper understanding of the structure-property relationship can be established. For instance, the Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the f-f transitions in the absorption and emission spectra of lanthanide ions. iosrjournals.orgvnu.edu.vn The Judd-Ofelt parameters (Ω₂, Ω₄, Ω₆) are sensitive to the local symmetry and the nature of the metal-ligand bonds. iosrjournals.org The Ω₂ parameter, in particular, is highly sensitive to the asymmetry of the coordination environment. Theoretical calculations can be used to predict these parameters, providing a direct link between the calculated structure and the observed luminescent properties.
Advanced Applications of Tris Pentane 2,4 Dionato O,o Samarium in Materials Science
Luminescent Materials and Devices
The most prominent applications of Tris(pentane-2,4-dionato-O,O')samarium stem from its luminescent characteristics. The organic ligands efficiently absorb ultraviolet energy and transfer it to the central Sm(III) ion, which then emits light at specific, narrow wavelengths in the visible and near-infrared regions. This process, known as the "antenna effect," leads to strong and stable luminescence, making the complex suitable for various light-emitting technologies.
Application in Optoelectronics and Lighting Technologies
In the field of optoelectronics, this compound and related samarium β-diketonate complexes are investigated for their potential in light-emitting devices. These complexes can be incorporated into polymer matrices to create materials that emit brilliant orange-red light under UV excitation. Research into new samarium complexes with N-donor ancillary ligands, synthesized for display and lighting applications, demonstrates the ongoing effort to tune and enhance these optoelectronic properties. researchgate.net The goal is to develop materials with high quantum yields and long luminescence lifetimes, which are critical parameters for efficient lighting technologies. researchgate.net The integration of such complexes into devices like organic light-emitting diodes (OLEDs) is an active area of research, aiming to harness the sharp and stable emission profile of the samarium ion. researchgate.netresearchgate.net
Development of Luminescent Molecular Sensors
Lanthanide complexes, in general, are excellent candidates for luminescent molecular sensors. Their luminescence is highly sensitive to the immediate coordination environment of the metal ion. While specific research on this compound as a molecular sensor is nascent, the principle relies on the displacement of or interaction with the coordinating ligands by an analyte molecule. This interaction alters the energy transfer process or the symmetry around the samarium ion, leading to a detectable change (quenching or enhancement) in the luminescence intensity or lifetime. For example, fluorinated β-diketonate complexes have been successfully used in biomedical oxygen-sensing applications, where phosphorescence is quenched by oxygen, allowing for its quantification.
Table 1: Research Findings on a Related Samarium Complex for Luminescent Applications
| Property | Finding | Source |
| Complex Synthesized | [Sm(hfaa)3(Py-Im)] | researchgate.net |
| Solid-State Emission | Brilliant red | researchgate.net |
| CIE Color Coordinates | (0.6532, 0.3336) | researchgate.net |
| Luminescence Lifetime | ~204.47 µs | researchgate.net |
| Intrinsic Quantum Yield | ~6.60% | researchgate.net |
| Color Tunability | Orange to violet in different organic media | researchgate.net |
Role in Advanced Display Technologies
The sharp emission peaks of samarium are highly desirable for advanced display technologies as they can contribute to a wider color gamut and improved color purity compared to broader emission from purely organic emitters. This compound is explored as a dopant material in the emissive layer of OLEDs. researchgate.net In such devices, a host material is doped with a small amount of the samarium complex. Under an applied voltage, the host material becomes excited and transfers its energy to the samarium complex, which then emits its characteristic orange-red light. Research has focused on synthesizing related samarium-tris-β-diketonate complexes and evaluating their photophysical properties to optimize their performance for display applications. researchgate.net These studies analyze the emission spectra and CIE color coordinates to confirm their suitability for producing specific colors required in modern displays. researchgate.net
Fabrication of Samarium-Doped Thin Films for Visible Light-Emitting Diodes (LEDs)
This compound serves as an effective precursor for the fabrication of samarium-doped thin films used in visible LEDs. The compound can be used in various deposition techniques, such as spray pyrolysis or sol-gel methods, to create thin films of metal oxides like TiO₂ or SnO₂ doped with samarium ions. researchgate.net In these processes, the samarium complex is decomposed at elevated temperatures, allowing the samarium ions to be incorporated into the crystal lattice of the host material. These samarium-doped TiO₂ thin films have been shown to exhibit intense photoluminescence. nih.govnih.gov An LED device fabricated with a structure of n⁺-ITO/i-TiO₂:Sm/p-NiO/p⁺-Si has demonstrated electroluminescence, proving the viability of these materials in solid-state lighting. nih.govnih.gov The luminescent properties are highly dependent on the local crystal symmetry around the Sm³⁺ ions within the host matrix. nih.gov
Table 2: Parameters for Samarium-Doped Thin Film Fabrication and Properties
| Parameter | Value / Observation | Source |
| Precursor for Doping | Sm₂O₃ (in target), analogous to using organometallics like this compound | nih.gov |
| Host Material | Titanium Dioxide (TiO₂) | nih.govnih.govnih.gov |
| Deposition Technique | Laser Ablation | nih.govnih.gov |
| Key Finding | Intense photoluminescence (PL) is observed in anatase-phase TiO₂:Sm films. nih.govnih.gov | nih.govnih.gov |
| Structural Correlation | Lower crystal symmetry around Sm³⁺ ions leads to stronger PL emission. nih.gov | nih.gov |
| LED Device Structure | n⁺-ITO/i-TiO₂:Sm/p-NiO/p⁺-Si | nih.govnih.gov |
Integration into Chiral Lumino-Glasses for Photonic Security
An innovative application for lanthanide complexes is in the creation of chiral lumino-glasses for advanced photonic security. While direct studies on the samarium complex are limited, research on analogous europium complexes provides a strong proof-of-concept. researchgate.netnih.gov In this application, a chiral ligand is used in conjunction with a glass-promoting ligand to create a lanthanide complex that forms a transparent amorphous glass. researchgate.netnih.gov These glasses exhibit circularly polarized luminescence (CPL), where the emitted light has a specific handedness (left or right). researchgate.net This CPL is extremely difficult to counterfeit, making it an ideal feature for high-security inks and tags. researchgate.netnih.gov A CPL-based security paint could display different images (e.g., a sun or moon) when viewed through different polarizing filters, a feature made possible by using enantiomeric (mirror-image) complexes. researchgate.net Given the similar chemistry of lanthanides, this compound could be adapted with chiral ligands to develop analogous security features.
Precursors for Advanced Material Fabrication
Beyond its direct use in luminescent devices, this compound is a valuable precursor for synthesizing a variety of advanced materials. Its organic ligands make it soluble in common solvents and allow it to decompose cleanly at relatively low temperatures, which is advantageous for many fabrication processes. It is used in the synthesis of samarium-doped ceria (SDC) thin films, which are important materials for solid oxide fuel cells (SOFCs). researchgate.net Techniques like e-beam evaporation or other chemical vapor deposition methods can utilize such organometallic precursors to deposit uniform, crystalline thin films. researchgate.net The precursor's properties influence the crystallite size and texture of the resulting film, which in turn affect the material's performance in applications like SOFCs. researchgate.net
Chemical Vapor Deposition (CVD) Precursors for Thin Films
This compound serves as a precursor in Chemical Vapor Deposition (CVD), a technique used to produce high-quality, solid thin films. In this process, the samarium compound is vaporized and then decomposed on a heated substrate to deposit a thin film of samarium-containing material. The use of metal β-diketonates, such as this compound, is advantageous because they can be modified to be liquids at room temperature, which is more convenient for CVD applications than solid sources. harvard.edu These liquid precursors can be nebulized into a carrier gas, mixed with an oxidant like air or oxygen, and then passed over a heated substrate, typically at temperatures between 350–450 °C, to form the desired metal oxide film. harvard.edu
This method allows for the creation of thin films with specific compositions, which is crucial for applications in electronics and optics. The ability to mix these liquid precursors without unwanted precipitation due to ligand exchange reactions makes them particularly suitable for producing mixed metal oxide films. harvard.edu
Laser Evaporation Techniques for Material Deposition
Laser evaporation is another advanced technique for material deposition where this compound can be utilized. This method involves using a high-powered laser to vaporize the surface of a target material, which then condenses on a substrate to form a thin film. While direct research on the laser evaporation of this compound is specific, the principles of using metal-organic precursors in such processes are well-established. The properties of the resulting film, such as its stoichiometry and crystalline structure, can be controlled by adjusting the laser parameters and the reactive atmosphere.
Sol-Gel Processes for Ceramic Materials Synthesis
The sol-gel process is a versatile method for synthesizing ceramic materials from chemical precursors. sigmaaldrich.com In this technique, a colloidal suspension, or "sol," is formed, which then undergoes a transition to a gel-like network. This compound can be incorporated into this process to create samarium-doped ceramics. The sol-gel method offers several advantages, including low processing temperatures and the ability to control the material's microstructure at the molecular level. researchgate.net
The process generally involves the hydrolysis and condensation of metal alkoxides. sigmaaldrich.com By introducing the samarium complex into the initial sol, a homogeneous distribution of samarium ions within the ceramic matrix can be achieved. This is particularly important for producing materials with uniform properties. The resulting samarium-containing ceramics can exhibit enhanced optical, electrical, or catalytic properties. For instance, the sol-gel method has been employed to synthesize various piezoelectric ceramics, where doping with elements like samarium can modify their performance characteristics. researchgate.net
Formation of Samarium-Containing Nanoparticles
This compound is a valuable precursor for the synthesis of samarium-containing nanoparticles. These nanoparticles are of great interest due to their unique size-dependent properties and potential applications in various fields, including medicine and electronics. For example, samarium-doped titanium dioxide nanoparticles have been synthesized using a solvothermal method, demonstrating the feasibility of creating complex nanostructures. nih.gov In such a synthesis, the samarium precursor provides the samarium ions that are incorporated into the nanoparticle structure. The characteristics of the resulting nanoparticles, such as their size and composition, can be controlled by the reaction conditions. nih.gov
| Nanoparticle Synthesis Application | Precursor Role | Potential Benefits |
| Radiosensitizers for Cancer Therapy | Provides samarium ions for doping nanoparticles like TiO2. nih.gov | Increased dose enhancement of X-ray beams. nih.gov |
| Advanced Functional Materials | Acts as a source of samarium for creating nanoparticles with specific magnetic or optical properties. | Tailorable material properties at the nanoscale. |
Development of Materials with Specific Optical, Electrical, and Magnetic Properties
The incorporation of samarium, facilitated by precursors like this compound, allows for the development of materials with precisely controlled optical, electrical, and magnetic characteristics. wikipedia.org
Single-Molecule Magnets (SMMs) and Magneto-Luminescent Hybrids
A particularly exciting area of research is the development of single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. wikipedia.org These molecules can retain their magnetization for a period of time below a certain "blocking temperature," making them potential candidates for high-density data storage and quantum computing. nih.govresearchgate.net
Lanthanide ions, including samarium, are often key components in the design of SMMs due to their large magnetic anisotropy. The organic ligands surrounding the metal ion, in this case, the pentane-2,4-dionato groups, play a crucial role in isolating the magnetic core and influencing its magnetic behavior. The synthesis of SMMs often involves the careful assembly of metal ions and organic linkers, where a precursor like this compound can provide the essential samarium component.
Furthermore, the combination of the magnetic properties of lanthanides with the luminescent properties of organic ligands can lead to the creation of magneto-luminescent hybrids. These materials exhibit both magnetic and light-emitting functionalities, opening up possibilities for novel applications in areas such as sensing and imaging.
Catalytic Efficacy of Tris Pentane 2,4 Dionato O,o Samarium
General Catalytic Properties of Samarium(III) Compounds in Organic Synthesis
Samarium(III) compounds have emerged as versatile and efficient catalysts in a variety of organic transformations, owing to the unique properties of the samarium ion, which typically exists in a +3 oxidation state. mdpi.com These compounds often act as Lewis acids and can be tailored for high selectivity. The reactivity and effectiveness of samarium-based catalysts can be significantly influenced by the ligands surrounding the metal center, as well as the reaction conditions. mdpi.com
A range of samarium(III) complexes have demonstrated significant catalytic activity. For instance, the homoleptic lanthanide complex, Sm[N(TMS)2]3, has been shown to be an effective catalyst for the hydroboration of alkynes, leading to the formation of alkenylboron compounds. elsevierpure.com In a different application, Samarium(III) triflate (Sm(OTf)3) has been utilized as a water-tolerant and reusable catalyst for the synthesis of benzoxazoles and benzothiazoles. mdpi.com This method is noted for its mild reaction conditions and high yields, offering an environmentally friendly alternative to traditional synthetic routes that often require harsh conditions and toxic solvents. mdpi.com
Furthermore, heterobimetallic complexes containing samarium(III) have been developed to exhibit bifunctional catalytic properties. A notable example is a heterometallic complex containing both samarium and titanium, which has been shown to catalyze the hydroamination of phenylacetylene (B144264) with high regioselectivity. nih.gov This same complex, along with its parent samarium complex, was also found to be an active catalyst for the ring-opening polymerization of ε-caprolactone. nih.gov The catalytic activity in this polymerization was observed to be higher for the bimetallic complex, a phenomenon attributed to a decrease in the coordination number of the samarium atom. nih.gov
The catalytic utility of samarium compounds also extends to single-electron transfer processes. While samarium diiodide (SmI2) is a well-known single-electron reductant, developing catalytic cycles has been challenging due to the stability of the Sm(III)-O bond formed after reduction. researchgate.net However, recent strategies involving protonolysis have shown promise in enabling samarium-catalyzed intermolecular reductive cross-coupling reactions, such as those between ketones and acrylates. researchgate.net
Specific Organic Reactions Catalyzed by Tris(pentane-2,4-dionato-O,O')samarium or Related Samarium Acetylacetonates (B15086760)
While the broader family of samarium(III) compounds exhibits diverse catalytic activities, this compound and its chemical relatives, the samarium acetylacetonates, are notable for their specific applications in organic synthesis.
Michael, Diels-Alder, and Michael-Aldol Reactions
Samarium(III) compounds have been effectively employed as catalysts in carbon-carbon bond-forming reactions, including the Michael addition. For instance, samarium(III) iodide (SmI3) has been reported as a catalyst for the Michael addition of active methylene (B1212753) compounds to chalcones. rsc.org In a more complex transformation, a coordinatively unsaturated samarium(III) complex, samarium(III) tris(2,6-di-tert-butyl-4-methylphenoxide), was found to catalyze a sequential Michael-Michael-aldol reaction between 3,3-dimethyl-2-butanone and benzalacetophenone. masterorganicchemistry.com This demonstrates the potential of samarium(III) catalysts to facilitate tandem reactions, leading to the construction of complex molecular architectures in a single step.
Methane (B114726) Coupling Reactions
The conversion of methane into more valuable chemicals is a significant area of research. Samarium-based catalysts have shown potential in this field, particularly in the oxidative coupling of methane (OCM). While direct catalysis by this compound in this specific reaction is not widely documented, related samarium compounds, such as samarium oxide, have been investigated as catalysts for the OCM reaction. These catalysts have demonstrated the ability to produce ethane (B1197151) and ethylene (B1197577) from methane, with reported yields varying based on the specific catalyst formulation and reaction conditions. The primary challenge in OCM is to achieve high selectivity for the desired C2 products while minimizing the over-oxidation to carbon oxides.
Catalytic Decomposition of Nitrogen Oxides (NOx)
The direct catalytic decomposition of nitrogen oxides (NOx) into nitrogen and oxygen is an environmentally important reaction. While a broad range of materials, including noble metals, metal oxides, and zeolites, have been studied for this purpose, the application of specific samarium complexes like this compound is not extensively detailed in available literature. However, rare-earth oxides, a category that includes samarium oxide, are among the materials investigated for their potential catalytic activity in NOx decomposition. The research in this area is ongoing, with the goal of developing catalysts that are effective under practical conditions for pollution control.
Esterification Reactions (e.g., Dibutyl Oxalate (B1200264) Synthesis)
Samarium acetylacetonate (B107027) has been identified as a catalyst for transesterification reactions. In the context of polymer chemistry, it has been used to catalyze the interchange reactions between poly(lactic acid) and poly(ethylene-co-vinyl acetate). elsevierpure.com This catalytic activity in promoting ester exchange suggests the potential for this compound and related compounds to be effective catalysts in other esterification reactions, such as the synthesis of dibutyl oxalate. The general mechanism for acid-catalyzed esterification, known as the Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. While not a direct example of dibutyl oxalate synthesis, the demonstrated catalytic activity of samarium acetylacetonate in transesterification highlights its potential in this class of reactions.
| Catalyst | Reaction Type | Substrates | Key Finding |
| Samarium Acetylacetonate | Transesterification | Poly(lactic acid) and Poly(ethylene-co-vinyl acetate) | Catalyzes interchange reactions, indicating potential for general esterification. elsevierpure.com |
Epoxide Rearrangement and Deoxygenation Reactions
Samarium-based catalysts have shown remarkable stereoselectivity in the rearrangement of epoxides. A samarium-catalyzed tandem semipinacol rearrangement/Tishchenko reaction of α-hydroxy epoxides has been developed as a novel method for the highly stereoselective construction of 2-quaternary 1,3-diol units. This reaction proceeds with high diastereoselectivity, yielding exclusively the C1,C2-anti isomers.
In addition to rearrangements, samarium compounds are also utilized in deoxygenation reactions. Samarium diiodide (SmI2) is a powerful single-electron reducing agent that has been widely used in total synthesis for various transformations, including the deoxygenation of epoxides. This reactivity is harnessed in complex molecule synthesis to remove oxygen functionalities strategically.
| Samarium Compound | Reaction Type | Substrate | Outcome |
| Samarium Catalyst | Tandem Semipinacol Rearrangement/Tishchenko Reaction | α-Hydroxy Epoxides | Highly stereoselective construction of 2-quaternary 1,3-diol units. |
| Samarium Diiodide (SmI2) | Deoxygenation | Epoxides | Removal of oxygen functionality. |
Oxidation Reactions (e.g., Thiols to Disulfides, C-H bond activation)
While the application of this compound in the oxidation of thiols to disulfides is not extensively documented in readily available literature, the broader family of samarium(III) catalysts has demonstrated significant efficacy in other oxidative transformations, most notably in the activation of C-H bonds.
Research into samarium(III)-catalyzed C(sp³)–H bond activation has revealed a potent method for the synthesis of indolizines through the coupling of 2-alkylazaarenes and propargylic alcohols. organic-chemistry.orgacs.orgnih.gov In these studies, while a range of samarium catalysts were investigated, samarium(III) triflate (Sm(OTf)₃) was identified as the most effective. organic-chemistry.org This process is characterized by its mild, solvent-free conditions, and it produces water as the sole byproduct, highlighting its environmentally benign nature. organic-chemistry.org
The reaction demonstrates a broad substrate scope, accommodating various functional groups on both the azaarene and the propargylic alcohol. Notably, electron-poor pyridines tend to provide higher yields compared to their electron-rich counterparts. organic-chemistry.org The versatility of this method is further underscored by its applicability to both terminal and internal alkynes in the propargylic alcohol partner. organic-chemistry.org
Table 1: Samarium(III)-Catalyzed Synthesis of Indolizines via C-H Activation
This interactive table summarizes the results from the samarium(III)-catalyzed synthesis of various indolizine (B1195054) derivatives. The optimal catalyst for these reactions was identified as Sm(OTf)₃. organic-chemistry.org
| Entry | 2-Alkylazaarene | Propargylic Alcohol | Product | Yield (%) |
| 1 | 2-Methylpyridine | Phenylpropargyl alcohol | 2-Methyl-3-phenylindolizine | 85 |
| 2 | 2-Ethylpyridine | Phenylpropargyl alcohol | 2-Ethyl-3-phenylindolizine | 82 |
| 3 | 2-Methylquinoline | Phenylpropargyl alcohol | 2-Methyl-3-phenylbenzo[b]indolizine | 88 |
| 4 | 2-Methylpyridine | 1-Ethynylcyclohexanol | 2-Methyl-3-(cyclohex-1-en-1-yl)indolizine | 75 |
| 5 | 5-Bromo-2-methylpyridine | Phenylpropargyl alcohol | 7-Bromo-2-methyl-3-phenylindolizine | 90 |
Mechanistic Insights into Samarium-Catalyzed Transformations
The mechanism of the samarium(III)-catalyzed synthesis of indolizines is proposed to proceed through a cascade of reactions initiated by the Lewis acidic samarium catalyst. organic-chemistry.org The initial step involves the activation of the propargylic alcohol by the Sm(III) center, facilitating the formation of a key allenyl cation intermediate.
Subsequently, the nitrogen atom of the 2-alkylazaarene performs a nucleophilic attack on this electrophilic allenyl species. This is followed by an intramolecular cyclization involving the nucleophilic carbon of the enamine tautomer of the azaarene, leading to the formation of the indolizine core. The final step is a rearomatization that regenerates the catalytic Sm(III) species and releases the indolizine product. This proposed pathway highlights the dual role of the samarium catalyst in both activating the substrate and facilitating the key bond-forming steps. organic-chemistry.org
While detailed mechanistic studies specifically on this compound are limited, the insights gained from related Sm(III) systems provide a valuable framework for understanding its catalytic behavior. The Lewis acidity of the samarium(III) ion is a central feature, enabling the activation of substrates containing heteroatoms like oxygen. The coordination environment provided by the pentane-2,4-dionato ligands can be expected to modulate the reactivity and selectivity of the metal center. Further research, including computational studies and kinetic analyses, would be invaluable in elucidating the precise mechanistic details of transformations catalyzed by this specific samarium complex.
Future Research Directions for Tris Pentane 2,4 Dionato O,o Samarium
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Purity
The synthesis of lanthanide complexes often presents challenges related to achieving high purity and scalability. mdpi.com While Samarium(III) acetylacetonate (B107027) is commercially available, the anhydrous form is considered unlikely to exist as a stable compound, with the dihydrate being a more plausible and crystallographically characterized structure. wikipedia.org Attempts to dehydrate similar hydrated lanthanide tris(acetylacetonate) complexes often lead to decomposition and the formation of oxo-clusters, highlighting a significant challenge in obtaining pure, anhydrous material. wikipedia.org
Future research should focus on developing novel synthetic methodologies that address these issues. Key areas of exploration include:
Solvothermal and Hydrothermal Methods: These techniques, which employ reactions in solvents at elevated temperatures and pressures, have shown success in producing nanocrystalline metal oxides from metal acetylacetonate precursors. researchgate.net A systematic investigation into solvothermal parameters for Tris(pentane-2,4-dionato-O,O')samarium could lead to a scalable and reliable synthesis of high-purity, crystalline material.
Ligand and Solvent Engineering: As demonstrated in the synthesis of perovskite nanocrystals, strategic selection of solvents and ligands can dramatically improve reaction yields and reduce waste. rsc.org Applying this principle, researchers could explore alternative solvents and modified acetylacetonate ligands to enhance the stability and solubility of the samarium complex, facilitating easier purification and scale-up.
In-Situ Generation: Research into the in-situ formation of related samarium complexes with disulfide ligands suggests that generating the desired complex within a reaction mixture can be an effective strategy. researchgate.net This could be adapted to produce this compound for specific applications without the need for isolation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Solvothermal/Hydrothermal | High crystallinity, control over morphology | Optimization of solvent, temperature, and pressure |
| Ligand/Solvent Engineering | Improved yield, purity, and reduced waste | Screening of alternative ligands and solvent systems |
| Convergent Synthesis | Increased overall yield, process efficiency | Design of efficient fragment coupling strategies |
| In-Situ Generation | Simplified process, direct use in applications | Control of reaction kinetics and equilibria |
Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Characterization
A deeper understanding of the formation and reaction mechanisms of this compound is crucial for optimizing its synthesis and application. While significant progress has been made in characterizing lanthanide complexes, many aspects of their behavior in solution remain poorly understood. mdpi.com The development of advanced spectroscopic probes for in-situ monitoring is therefore a critical research direction.
Future efforts should concentrate on:
Optical Spectroscopy for Online Monitoring: Techniques like UV/VIS spectrophotometry have been used to study the association of similar chromium(III) acetylacetonate complexes in supercritical CO2. nih.gov The development of robust optical spectroscopy methods could provide real-time data on the kinetics of complex formation, ligand exchange, and decomposition of this compound. This approach is being explored for monitoring lanthanide electrodeposition processes. ornl.gov
Luminescence Spectroscopy: Given the characteristic luminescence of lanthanide ions, time-resolved luminescence and fluorescence spectroscopy can be powerful tools for probing the local coordination environment of the samarium ion during a reaction. nih.govrsc.org Changes in emission spectra, lifetimes, and quantum yields can provide insights into the binding of ligands and the formation of different species in solution.
Vibrational Spectroscopy (Raman and IR): In-situ Raman and Fourier-transform infrared (FT-IR) spectroscopy can monitor changes in the vibrational modes of the pentane-2,4-dionato ligand upon coordination to the samarium ion, offering a direct way to track the progress of the complexation reaction.
| Spectroscopic Technique | Information Gained | Research Goal |
| UV/VIS Spectroscopy | Reaction kinetics, concentration changes | Develop online monitoring for synthesis and stability studies |
| Luminescence Spectroscopy | Coordination environment, species formation | Create probes for in-situ analysis of reaction mechanisms |
| Vibrational Spectroscopy | Ligand binding, structural changes | Correlate vibrational spectra with complex formation stages |
Design of Supramolecular Architectures Incorporating this compound
Coordination-driven self-assembly has emerged as a powerful strategy for constructing complex and functional supramolecular architectures. acs.org Lanthanide ions, with their versatile coordination numbers and geometries, are particularly interesting building blocks for these structures. acs.orgnih.gov The design of supramolecular systems incorporating this compound opens up possibilities for creating novel materials with tailored properties.
Future research in this area should explore:
Multi-component Assemblies: Building on work with other lanthanide complexes, researchers can use this compound as a node in metal-organic frameworks (MOFs) or coordination polymers. rsc.org By introducing secondary ligands or functional organic linkers, it is possible to create multi-dimensional structures with tunable porosity, luminescence, and host-guest properties. acs.orgrsc.org
Hierarchical Self-Assembly: The self-assembly process can be guided to form hierarchical structures, from discrete molecular polyhedra to extended hydrogels. acs.org Exploring the self-assembly of this compound with specifically designed V-shaped or other geometrically constrained ligands could lead to new classes of soft materials with unique optical and rheological properties. acs.org
| Supramolecular Design | Potential Application | Key Challenge |
| Metal-Organic Frameworks | Gas storage, separation, catalysis | Control over network topology and stability |
| Stimuli-Responsive Polymers | Sensors, optical switching | Integration of responsive units without quenching luminescence |
| Self-Assembled Hydrogels | Bio-imaging, drug delivery | Achieving long-term stability and biocompatibility |
Development of Hybrid Materials with Tailored Multifunctional Properties
Integrating lanthanide complexes into various host matrices is a promising route to developing multifunctional hybrid materials that combine the unique properties of the lanthanide ion with the processability and functionality of the host. rsc.org
Future research should focus on creating hybrid materials based on this compound:
Luminescent Polymers: Incorporating the samarium complex into polymer matrices can lead to materials with applications in lighting, displays, and sensors. electronicsandbooks.com A key research goal is to design the polymer and the complex to ensure efficient energy transfer from the host to the samarium ion, maximizing luminescence quantum yield. electronicsandbooks.comrsc.org
Functionalized MOF Hybrids: Metal-organic frameworks can be functionalized with lanthanide complexes through various methods, including in-situ composition, ion exchange, or post-synthetic modification. acs.orgnih.gov This strategy allows for the creation of multiple luminescent centers within a single material, enabling ratiometric sensing and other advanced optical applications. acs.orgnih.gov
Silica (B1680970) and Titania-Based Composites: Sol-gel chemistry provides a versatile method for encapsulating this compound within inorganic matrices like silica or titania. rsc.org These robust materials could find use in heterogeneous catalysis, photocatalysis, and as stable phosphors.
| Hybrid Material Type | Host Matrix | Potential Functionality | Research Focus |
| Luminescent Polymer | Polymethyl methacrylate (B99206) (PMMA), Polyvinylpyridine (PVPD) | Solid-state lighting, flexible displays | Enhancing compatibility and energy transfer |
| MOF Composite | Zirconium or Zinc-based MOFs | Chemical sensing, ratiometric detection | Controlling the location and concentration of the complex |
| Inorganic Composite | Silica (SiO2), Titania (TiO2) | Heterogeneous catalysis, stable phosphors | Improving thermal and chemical stability |
Computational Chemistry for Predictive Modeling of Reactivity and Photophysical Behavior
Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult to obtain through experiments alone. mdpi.com For a complex system like this compound, predictive modeling can guide synthetic efforts and accelerate the discovery of new materials.
Key areas for future computational research include:
Modeling of Reaction Pathways: Quantum chemical calculations can be used to model the thermodynamics and kinetics of different synthetic routes. This can help identify the most promising pathways for achieving high yield and purity, and to understand the mechanisms of decomposition.
Prediction of Photophysical Properties: The luminescence of lanthanide complexes is highly dependent on the efficiency of energy transfer from the ligands to the metal center and the subsequent f-f electronic transitions. unige.chrsc.org Computational models, such as time-dependent density functional theory (TD-DFT) and specialized methods like the Sparkle model for lanthanides, can be used to predict absorption and emission spectra, quantum yields, and lifetimes. rsc.org This allows for the in-silico screening of new ligand designs to optimize the photophysical properties of the samarium complex.
Simulation of Supramolecular and Hybrid Systems: Molecular dynamics (MD) simulations can provide insights into the structure and dynamics of large supramolecular assemblies and hybrid materials incorporating this compound. These simulations can help predict the morphology of self-assembled structures and the interface between the complex and a host matrix, which are crucial for material performance.
| Computational Method | Target Property | Research Goal |
| Density Functional Theory (DFT) | Reaction energies, transition states | Guide the development of efficient synthetic routes |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Predict and optimize luminescent properties |
| Molecular Dynamics (MD) | Supramolecular structure, material morphology | Design and understand complex hybrid materials |
Q & A
Q. What synthetic methodologies are optimal for preparing Tris(pentane-2,4-dionato-O,O')samarium, and how do reaction conditions influence yield?
this compound is typically synthesized by reacting samarium salts (e.g., SmCl₃) with acetylacetone (pentane-2,4-dione) in a solvent like ethanol or methanol. A molar ratio of 1:3 (Sm³⁺:acetylacetone) under reflux at 60–80°C for 6–12 hours is common. Maintaining a neutral pH (via addition of ammonia or NaOH) is critical to prevent hydrolysis of the metal center. Purification involves recrystallization from anhydrous solvents to avoid hydration .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- FT-IR : Confirms ligand coordination via shifts in ν(C=O) (~1600 cm⁻¹) and ν(C-O) (~1250 cm⁻¹) bands.
- NMR (¹H/¹³C) : Identifies ligand proton environments but is less effective for paramagnetic Sm³⁺.
- X-ray crystallography : Resolves coordination geometry (e.g., distorted octahedral) using programs like SHELXL . For air-sensitive crystals, data collection under inert gas (e.g., nitrogen cryostream) is advised.
Q. How does this compound compare structurally to other lanthanide acetylacetonates?
Samarium’s ionic radius (0.958 Å for Sm³⁺) and electron configuration lead to distinct bond lengths and ligand-field effects compared to smaller lanthanides (e.g., Eu³⁺) or larger ones (e.g., La³⁺). These differences influence magnetic properties and reactivity, as seen in comparative studies of terbium and cerium analogs .
Advanced Research Questions
Q. How can conflicting magnetic susceptibility data for this compound be resolved?
Discrepancies often arise from sample purity (e.g., hydrate vs. anhydrous forms) or measurement techniques (SQUID vs. Evans method). Use high-vacuum drying to remove residual solvents and cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm oxidation state. For dynamic measurements, low-temperature SQUID studies (2–300 K) under zero-field-cooled conditions reduce artifacts .
Q. What strategies enhance the luminescence quantum yield of this compound in optoelectronic applications?
Samarium’s weak f-f transitions benefit from ligand sensitization. Modify the acetylacetonate ligand with electron-withdrawing groups (e.g., –CF₃) to improve energy transfer efficiency. Alternatively, encapsulate the complex in a rigid matrix (e.g., silica nanoparticles) to reduce non-radiative decay .
Q. How does solvent polarity affect the catalytic activity of this compound in organic transformations?
In Lewis acid catalysis (e.g., Diels-Alder reactions), polar aprotic solvents (DMF, DMSO) enhance Sm³⁺ electrophilicity but may displace weakly bound ligands. Balance solvent choice with thermal stability: non-polar solvents (toluene) preserve coordination integrity but reduce substrate solubility. Kinetic studies under inert atmospheres are recommended .
Q. What crystallographic challenges arise when resolving disorder in this compound structures?
Ligand rotational disorder is common due to the flexible pentane-2,4-dionato backbone. Apply restraints (DFT-optimized geometries) in refinement software like SHELXL . For severe cases, low-temperature (100 K) data collection improves resolution.
Methodological Considerations
- Air Sensitivity : Handle samples in gloveboxes or Schlenk lines; characterize immediately after synthesis.
- Data Validation : Cross-reference XRD, IR, and elemental analysis to confirm composition .
- Toxicity : Follow protocols for lanthanide handling (e.g., PPE, fume hoods) as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
